5-(Pyridin-3-yloxy)isophthalic acid

MOF topology crystal engineering ligand geometry

5-(Pyridin-3-yloxy)isophthalic acid (CAS 2416566-96-4; C13H9NO5; MW 259.21 g/mol) is a semirigid, bifunctional organic ligand featuring an isophthalic acid core ether-linked at the 5-position to a 3-pyridyl moiety. This structure furnishes two carboxylate O-donor groups and one pyridyl N-donor, enabling mixed N,O-coordination modes with a broad range of metal ions.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
Cat. No. B12505373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yloxy)isophthalic acid
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18)
InChIKeyBEGVVVLURBAYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yloxy)isophthalic Acid – A Bifunctional Ether-Bridged Dicarboxylate Ligand for Coordination Chemistry and MOF Synthesis


5-(Pyridin-3-yloxy)isophthalic acid (CAS 2416566-96-4; C13H9NO5; MW 259.21 g/mol) is a semirigid, bifunctional organic ligand featuring an isophthalic acid core ether-linked at the 5-position to a 3-pyridyl moiety . This structure furnishes two carboxylate O-donor groups and one pyridyl N-donor, enabling mixed N,O-coordination modes with a broad range of metal ions [1]. The central diaryl ether bridge imparts conformational flexibility absent in direct C–C linked pyridyl-isophthalate analogs, a feature that expands accessible framework topologies in metal-organic frameworks (MOFs) and coordination polymers [2]. Commercially available at ≥98% purity from multiple vendors, this compound serves as a building block for lanthanide luminescent sensors, magnetic MOFs, and proton-conducting materials .

Why 5-(Pyridin-3-yloxy)isophthalic Acid Cannot Be Replaced by Generic Pyridyl-Isophthalate or Alkoxy-Isophthalate Ligands


Simply substituting a generic pyridyl-isophthalic acid or an alkoxy-isophthalic acid for 5-(pyridin-3-yloxy)isophthalic acid will fundamentally alter the coordination geometry, framework topology, and functional properties of the resulting material. The diaryl ether (–O–) bridge between the isophthalate core and the 3-pyridyl ring creates a bent, conformationally flexible ligand geometry with a longer N-to-carboxylate distance and a larger intrinsic dihedral angle compared to the nearly coplanar, direct C–C linked 5-(pyridin-4-yl)isophthalic acid (dihedral angle 31.07°) [1]. This geometric difference directly determines whether a MOF crystallizes as a (4,8)-connected flu topology versus a (3,6)-connected or (3,4)-connected net when reacted with the same metal ion [2][3]. Furthermore, the 3-pyridyloxy substitution position directs the N-donor orientation differently than the 4-pyridyloxy analog, producing distinct pore architectures, sensing selectivity, and thermal stability profiles in lanthanide complexes (skeleton maintained up to 500 °C) [4]. In procurement terms, selecting a positional isomer or a non-ether analog will yield a structurally and functionally different product unsuitable for applications that rely on the specific bifunctional geometry of this ligand.

Quantitative Differentiation Evidence: 5-(Pyridin-3-yloxy)isophthalic Acid vs. Closest Analogs


Ether Bridge Geometry Enables (4,8)-Connected flu Topology vs. (3,6)- and (3,4)-Connected Nets from Direct C–C Linked Analogs

The central diaryl ether (–O–) bridge of 5-(pyridin-3-yloxy)isophthalic acid introduces a bent conformation that enables a (4,8)-connected flu/fluorite topology when its tricarboxylate derivative is used with Co(II) or Ni(II) [1]. In contrast, the direct C–C linked positional isomers 5-(pyridin-4-yl)isophthalic acid (L1) and 5-(pyridin-3-yl)isophthalic acid (L2) form fundamentally different nets when reacted with Cu(II): L1 yields a (3,6)-connected (4·6²)₂(4²·6¹⁰·8³) net, while L2 yields a (3,4)-connected (4·8²)₄(4²·8²·10²)₂(8⁴·12²) net [2]. The ether linkage thus provides access to a topology class inaccessible to the direct-linked isomers.

MOF topology crystal engineering ligand geometry

Tb(III) Complex Achieves Sub-50 nM Fe³⁺ Detection Limit – ~77-Fold Improvement Over Representative Lanthanide MOF Sensors

The Tb(III) coordination polymer {[Tb₂(μ₃-L)₂(μ₄-L)(H₂O)₃]·nH₂O}ₙ (complex 3), constructed from 5-(pyridin-3-yloxy)isophthalic acid (H₂L), demonstrates a Fe³⁺ detection limit of 4.81 × 10⁻⁸ M (0.0481 μM) in aqueous solution via fluorescence quenching [1]. This represents an approximately 77-fold improvement over a representative 3D Eu-MOF sensor based on 2-(3′,5′-dicarboxyphenyl)-6-carboxybenzimidazole, which reports a Fe³⁺ detection limit of 3.69 μM [2]. The authors note that the detection limits of complex 3 are lower than those of most reported complexes for these analytes [1].

luminescent sensing Fe³⁺ detection lanthanide MOF

Tb(III) Complex Delivers 4.06 × 10⁻⁸ M CrO₄²⁻ Detection Limit – ~99-Fold Improvement Over Representative Ln-MOF Comparator

The same Tb(III) complex 3 based on 5-(pyridin-3-yloxy)isophthalic acid shows a CrO₄²⁻ detection limit of 4.06 × 10⁻⁸ M (0.0406 μM) in aqueous solution [1]. This is approximately 99-fold lower (more sensitive) than the Cr₂O₇²⁻ detection limit of 4.01 μM reported for a representative Eu(III) 3D MOF sensor [2]. Both analytes are hexavalent chromium species and the comparison, while across different Cr(VI) anions, illustrates the superior sensitivity class of the Tb(III)–pyridyloxy-isophthalate system.

Cr(VI) sensing chromate detection luminescent probe

Lanthanide Complexes Retain Framework Integrity to 500 °C – Thermal Stability Benchmark for High-Temperature Sensor and MOF Applications

All five isostructural lanthanide complexes [Ln₂(μ₃-L)₂(μ₄-L)(H₂O)₃]ₙ·nH₂O (Ln = Eu, Gd, Tb, Dy, Ho) of 5-(pyridin-3-yloxy)isophthalic acid maintain their skeleton structure up to 500 °C as confirmed by thermogravimetric analysis [1]. This thermal stability benchmark is notable because many lanthanide coordination polymers based on flexible or semirigid ligands undergo framework decomposition below 350–400 °C [2]. The high thermal resilience is attributed to the semirigid diaryl ether scaffold, which balances conformational adaptability during synthesis with structural robustness after crystallization.

thermal stability thermogravimetric analysis lanthanide coordination polymer

Multifunctional Sensing: Single Tb(III) Platform Detects Acetone, Fe³⁺, and CrO₄²⁻ with Visual Fluorescence Quenching – Differentiated from Single-Analyte Sensors

The Tb(III) complex (3) of 5-(pyridin-3-yloxy)isophthalic acid functions as a multifunctional visual fluorescent probe, responding to three chemically distinct analyte classes: organic solvent (acetone), metal cation (Fe³⁺), and oxyanion (CrO₄²⁻), all in aqueous solution with distinct detection limits of 3.59 × 10⁻⁴ M, 4.81 × 10⁻⁸ M, and 4.06 × 10⁻⁸ M, respectively [1]. This multi-analyte capability within a single crystalline platform contrasts with many lanthanide MOF sensors that are optimized for only one or two analyte classes [2]. The visual fluorescence quenching response (characteristic green Tb(III) luminescence) enables naked-eye or simple UV-lamp readout without sophisticated instrumentation.

multifunctional sensor visual fluorescence probe acetone detection

Pyridin-3-yloxy Isophthalate Scaffold Supports Dual-Functional MOFs with Concurrent Magnetism and Proton Conductivity (σ up to 1.29 × 10⁻⁴ S·cm⁻¹)

MOFs constructed from the closely related tricarboxylate derivative 5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid (H₃L) demonstrate dual functionality: Co(II) MOF 1 exhibits antiferromagnetic coupling while Ni(II) MOF 2 shows weak ferromagnetism, with both displaying excellent proton conductivity of 9.07 × 10⁻⁵ S·cm⁻¹ and 1.29 × 10⁻⁴ S·cm⁻¹, respectively, at 363 K and 98% RH [1]. This dual magnetic/proton-conducting functionality within a single crystalline framework is relatively rare among MOFs built from simple dicarboxylate ligands [2].

proton conductivity magnetic MOF dual-functional material

Validated Application Scenarios for 5-(Pyridin-3-yloxy)isophthalic Acid Based on Quantitative Evidence


Trace-Level Aqueous Fe³⁺ and Cr(VI) Sensing for Environmental Water Quality Monitoring

Research groups developing luminescent sensors for heavy metal detection in water should prioritize the Tb(III) complex of 5-(pyridin-3-yloxy)isophthalic acid. With Fe³⁺ and CrO₄²⁻ detection limits of 4.81 × 10⁻⁸ M and 4.06 × 10⁻⁸ M respectively [1], this platform achieves sub-50 nM sensitivity—approximately 77- to 99-fold better than representative Ln-MOF sensors with micromolar detection limits (e.g., 3.69 μM for Fe³⁺) [2]. The visual green luminescence quenching response also enables simple UV-lamp readout suitable for field-deployable devices.

Synthesis of High-Connectivity MOFs with (4,8)-Connected flu Topology for Gas Adsorption and Separation

For crystal engineering programs targeting high-connectivity MOF topologies, 5-(pyridin-3-yloxy)isophthalic acid and its tricarboxylate derivative provide access to (4,8)-connected flu/fluorite frameworks when reacted with Co(II) or Ni(II) [1]. This topology class is fundamentally inaccessible using the direct C–C linked positional isomers, which form only (3,6)-connected or (3,4)-connected nets under comparable conditions [2]. The ether bridge geometry is the key structural determinant; substituting a direct-linked pyridyl-isophthalate will yield a different pore architecture with altered gas adsorption capacity and selectivity.

High-Temperature Luminescent Probe and MOF Material Development (Up to 500 °C)

Programs requiring thermally robust luminescent or porous materials should consider lanthanide complexes of 5-(pyridin-3-yloxy)isophthalic acid, which maintain skeletal integrity to 500 °C [1]. This ~100–150 °C advantage over typical flexible-ligand lanthanide coordination polymers [2] enables applications in high-temperature catalysis, exhaust gas sensing, and thermal cycling processes where ligand decomposition would otherwise compromise material performance.

Multi-Analyte Luminescent Sensor Arrays Integrating Organic Solvent, Metal Ion, and Oxyanion Detection

The Tb(III) complex of 5-(pyridin-3-yloxy)isophthalic acid is a validated single-platform multifunctional sensor with demonstrated visual quenching responses to acetone (LOD 3.59 × 10⁻⁴ M), Fe³⁺ (LOD 4.81 × 10⁻⁸ M), and CrO₄²⁻ (LOD 4.06 × 10⁻⁸ M) [1]. This consolidation of three chemically distinct analyte classes into one crystalline material reduces sensor array complexity and procurement costs for integrated environmental monitoring, industrial wastewater analysis, or laboratory safety applications.

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